molecular formula C12H23NO5S B2851290 Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate CAS No. 2418671-66-4

Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate

Cat. No.: B2851290
CAS No.: 2418671-66-4
M. Wt: 293.38
InChI Key: JSHNGLGZAUVHEP-UHFFFAOYSA-N
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Description

Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate is a sulfone-containing carbamate derivative characterized by a six-membered 1,1-dioxothiane (thiane sulfone) ring. The hydroxymethyl (-CH2OH) substituent at the 4-position of the sulfone ring enhances its hydrophilicity compared to non-hydroxylated analogs. The tert-butyl carbamate group serves as a protective moiety for amines, commonly utilized in organic synthesis to modulate reactivity and stability .

Properties

IUPAC Name

tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO5S/c1-11(2,3)18-10(15)13-8-12(9-14)4-6-19(16,17)7-5-12/h14H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSHNGLGZAUVHEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCS(=O)(=O)CC1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable precursor that contains the thian ring structure. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction, and the process may be carried out under anhydrous conditions to prevent hydrolysis of the carbamate group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid, while reduction of the dioxo groups results in the formation of hydroxyl groups .

Scientific Research Applications

Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate involves its interaction with molecular targets such as enzymes and proteins. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The thian ring structure may also interact with biological membranes, affecting their permeability and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Molecular Weight CAS Number Key Properties/Applications References
Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate 1,1-Dioxothiane (sulfone) 4-(hydroxymethyl) group Not reported Not provided Enhanced hydrophilicity; synthetic intermediate
Tert-butyl N-(1,1-dioxothian-4-yl)carbamate 1,1-Dioxothiane (sulfone) No hydroxymethyl group 249.33 595597-01-6 Lower polarity; precursor for sulfone chemistry
Tert-butyl ((4-cyano-5-(4-(hydroxymethyl)phenyl)thiazol-2-yl)methyl)carbamate Thiazole ring 4-(Hydroxymethyl)phenyl, cyano groups Not reported Not provided HDAC inhibition; anticancer candidate
Tert-butyl N-[[4-(hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl]carbamate 2-Oxabicyclo[2.1.1]hexane Rigid oxygen-bridged bicyclic structure 243.3 2174007-89-5 Structural rigidity; potential CNS drug
Tert-butyl N-[(4-carbamothioyl-1,3-thiazol-2-yl)methyl]carbamate Thiazole ring Carbamothioyl (-C(=S)NH2) group Not reported 182120-83-8 Thioamide functionality; enzyme inhibition
Tert-butyl N-{[(4-methanesulfonylphenyl)carbamoyl]methyl}carbamate Benzene sulfone Methanesulfonylphenyl, carbamoyl groups Not reported 70145-70-9 High steric bulk; kinase inhibitor scaffold

Structural and Electronic Differences

  • Core Ring Systems: The target compound’s 1,1-dioxothiane sulfone ring is more polar than thiazole (e.g., compound 30 in ) or bicyclic systems (e.g., ), enhancing solubility in polar solvents.
  • Substituent Effects: The hydroxymethyl group in the target compound and compound 30 introduces hydrogen-bonding capacity, contrasting with non-polar groups like cyano or methanesulfonyl . This may improve aqueous solubility and bioavailability.

Physicochemical Properties

  • Molecular Weight: Sulfone-containing compounds (e.g., 249.33 for non-hydroxylated analog ) are heavier than bicyclic derivatives (243.3 ), influencing pharmacokinetics.
  • Solubility: Hydroxymethyl and sulfone groups synergistically increase polarity, making the target compound more water-soluble than analogs like compound 28 (cyano-thiazole ).

Stability and Reactivity

  • The tert-butyl carbamate group in all compounds provides amine protection, but sulfone rings (target compound) may accelerate hydrolysis under acidic/basic conditions due to electron withdrawal.

Q & A

Q. What are the key synthetic routes for Tert-butyl N-[[4-(hydroxymethyl)-1,1-dioxothian-4-yl]methyl]carbamate, and how can purity be optimized?

The synthesis typically involves multi-step reactions, including nucleophilic substitution and carbamate formation. A common approach starts with functionalizing the thian ring with hydroxymethyl groups, followed by coupling with tert-butyl carbamate under basic conditions (e.g., NaOH or K₂CO₃). Critical steps include precise temperature control and stoichiometric balancing to avoid side reactions. Purification is achieved via recrystallization or column chromatography using solvents like dichloromethane/hexane mixtures. Purity (>95%) can be confirmed by HPLC or NMR .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR (¹H/¹³C): Essential for confirming the carbamate moiety (δ ~150-155 ppm for carbonyl in ¹³C NMR) and thian ring protons (δ ~3.5-4.5 ppm in ¹H NMR).
  • IR Spectroscopy: Identifies key functional groups (e.g., N-H stretch at ~3350 cm⁻¹, C=O at ~1700 cm⁻¹).
  • Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns. Cross-validation with X-ray crystallography (if crystals are obtainable) resolves ambiguities in stereochemistry .

Q. What are the stability considerations for this compound during storage?

The compound is hygroscopic and prone to hydrolysis under acidic/basic conditions. Store in airtight containers under inert gas (N₂/Ar) at −20°C. Avoid exposure to light or moisture. Stability tests via TLC or HPLC every 3–6 months are recommended .

Advanced Research Questions

Q. How can SHELX software resolve crystallographic data discrepancies for this compound?

SHELXL is ideal for refining high-resolution crystallographic data, particularly for resolving disorder in the thian ring or carbamate group. For twinned crystals, use the TWIN/BASF commands. If data quality is poor (e.g., high R-factor), employ SHELXD for phase problem solutions via dual-space recycling. Validate hydrogen bonding networks using SHELXPRO’s graphical interface .

Q. What experimental strategies address contradictory reactivity data (e.g., unexpected byproducts in coupling reactions)?

  • Mechanistic Probes: Use isotopic labeling (e.g., D₂O for exchangeable protons) or in-situ IR to track intermediate formation.
  • Computational Modeling: DFT calculations (e.g., Gaussian) can predict reaction pathways and identify transition states favoring side reactions.
  • Controlled Kinetic Studies: Vary reaction parameters (temperature, solvent polarity) to isolate competing mechanisms (SN1 vs. SN2) .

Q. How does the hydroxymethyl-thian moiety influence biological activity in enzyme inhibition studies?

The thian ring’s sulfone group (1,1-dioxo) enhances electron-withdrawing effects, polarizing adjacent bonds for nucleophilic attack. The hydroxymethyl group facilitates hydrogen bonding with enzyme active sites (e.g., serine proteases). For quantitative analysis, perform SPR (surface plasmon resonance) to measure binding kinetics (KD, kon/koff) or enzyme inhibition assays (IC50) with fluorogenic substrates .

Q. What are the best practices for resolving NMR/X-ray crystallography conflicts in structural assignments?

  • Dynamic Effects: Use variable-temperature NMR to detect conformational flexibility that may obscure NOE correlations.
  • Complementary Data: Combine SC-XRD (single-crystal X-ray) with solid-state NMR to resolve discrepancies between solution and solid-state structures.
  • DFT-NMR Predictions: Compare experimental chemical shifts with computed values (e.g., using B3LYP/6-31G*) to validate proposed conformers .

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